4-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide
Description
Crystallographic Analysis and Molecular Geometry
The crystallographic analysis of this compound reveals a complex three-dimensional architecture characterized by specific bond angles, lengths, and intermolecular interactions. The compound crystallizes in a monoclinic crystal system, with systematic structural studies demonstrating significant geometric parameters that influence its chemical and biological properties.
The molecular geometry exhibits a distinctive arrangement where the sulfonamide group serves as a central connector between the methoxy-substituted benzene ring and the methylated pyridine moiety. Crystallographic data indicates that the sulfur atom adopts a distorted tetrahedral geometry, which is characteristic of sulfonamide compounds. The nitrogen atom in the sulfonamide linkage displays trigonal planar coordination with an r.m.s. deviation of 0.0437 Å, suggesting relatively minimal distortion from ideal geometry.
Dihedral angle measurements between aromatic rings provide crucial insights into the molecular conformation. Similar sulfonamide derivatives have shown dihedral angles ranging from 33.87° to 89.0°, depending on substituent effects and crystal packing forces. The methoxy group at the para position of the benzene ring introduces electronic effects that influence both the molecular geometry and intermolecular interactions.
The crystal structure is stabilized by intermolecular hydrogen bonding networks, particularly C—H⋯O interactions that form extended chain structures. These hydrogen bonds contribute significantly to the overall stability of the crystalline lattice and influence the compound's physical properties such as melting point and solubility. The presence of both hydrogen bond donors and acceptors in the molecular structure facilitates the formation of complex supramolecular architectures.
Comparative analysis with structurally related compounds, such as N-(2-formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide, reveals that dihedral angles between formylphenyl rings and methoxyphenyl rings typically range from 33.87° to 41.00°. This geometric variability reflects the influence of substituent effects and crystal packing forces on molecular conformation.
Spectroscopic Identification Techniques (NMR, FT-IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shifts and coupling patterns. The ¹H NMR spectrum exhibits distinctive signals corresponding to aromatic protons, the methoxy group, and the methyl substituent on the pyridine ring. Proton signals typically appear in the aromatic region between 6.5-8.5 ppm, with the methoxy group resonating around 3.6-3.8 ppm as a singlet.
The ¹³C NMR spectrum reveals carbon signals consistent with the proposed structure, including aromatic carbons, the methoxy carbon, and the methyl carbon on the pyridine ring. Carbon chemical shifts provide valuable information about the electronic environment of each carbon atom, particularly those adjacent to electronegative atoms such as nitrogen, oxygen, and sulfur. The carbonyl carbon of the sulfonamide group typically appears in the downfield region, reflecting its deshielded environment.
Mass spectrometry analysis confirms the molecular ion peak at m/z 278.33, corresponding to the calculated molecular weight. High-resolution mass spectrometry (HRMS) provides precise mass measurements that support the proposed molecular formula C₁₃H₁₄N₂O₃S. Fragmentation patterns in the mass spectrum reveal characteristic losses corresponding to functional groups such as the methoxy group (loss of 31 mass units) and the methyl group (loss of 15 mass units).
Fourier Transform Infrared (FT-IR) spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups. The sulfonamide group exhibits characteristic S=O stretching vibrations typically appearing around 1150-1350 cm⁻¹ as strong absorption bands. The N-H stretching vibration of the sulfonamide appears in the 3200-3400 cm⁻¹ region, while aromatic C-H stretching occurs around 3000-3100 cm⁻¹. The methoxy group contributes C-O stretching vibrations around 1000-1300 cm⁻¹.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide additional structural confirmation by establishing connectivity patterns between protons and carbons. These advanced NMR methods are particularly valuable for complex molecules where overlapping signals might complicate structural assignment.
Computational Molecular Modeling and Density Functional Theory (DFT) Studies
Computational molecular modeling using Density Functional Theory (DFT) provides detailed insights into the electronic structure, molecular geometry, and chemical reactivity of this compound. DFT calculations enable optimization of molecular geometry, prediction of vibrational frequencies, and analysis of frontier molecular orbitals that govern chemical reactivity.
Geometry optimization studies reveal the preferred conformational arrangements of the molecule in the gas phase, providing valuable comparison with experimental crystal structure data. The calculated bond lengths, bond angles, and dihedral angles generally show excellent agreement with experimental values, validating the computational approach. DFT calculations indicate that the sulfonamide nitrogen adopts a pyramidal geometry with the lone pair occupying one of the tetrahedral positions.
Electronic structure analysis through frontier molecular orbital theory reveals the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals play crucial roles in determining chemical reactivity, particularly in electrophilic and nucleophilic attack patterns. The HOMO-LUMO energy gap provides information about molecular stability and potential for electronic excitation.
Natural Bond Orbital (NBO) analysis provides insights into charge distribution and bonding characteristics within the molecule. This analysis reveals the extent of charge transfer between different parts of the molecule and identifies the most nucleophilic and electrophilic sites. The electron density distribution maps generated from DFT calculations show regions of high and low electron density, which correlate with chemical reactivity patterns.
Vibrational frequency calculations complement experimental FT-IR data by providing theoretical predictions of absorption bands. The calculated vibrational modes help assign experimental absorption peaks to specific molecular motions, enhancing the interpretation of spectroscopic data. Scaling factors are typically applied to theoretical frequencies to account for limitations in the computational method and basis set used.
Molecular electrostatic potential (MEP) surfaces generated from DFT calculations visualize the three-dimensional distribution of electrostatic potential around the molecule. These surfaces identify potential sites for intermolecular interactions, including hydrogen bonding and van der Waals interactions. Red regions on the MEP surface indicate areas of high electron density (potential hydrogen bond acceptors), while blue regions show areas of low electron density (potential hydrogen bond donors).
Thermodynamic parameters calculated from DFT studies include enthalpy, entropy, and Gibbs free energy values at standard conditions. These parameters provide insights into the thermodynamic stability of the compound and its potential for various chemical transformations. The calculated thermodynamic data support experimental observations regarding the compound's stability and reactivity patterns.
Properties
IUPAC Name |
4-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-10-7-8-14-13(9-10)15-19(16,17)12-5-3-11(18-2)4-6-12/h3-9H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSDZEDVZUTKQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-methyl-2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the sulfonamide group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of a nitro group can produce this compound.
Scientific Research Applications
4-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
The following analysis compares 4-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide with structurally or functionally related sulfonamide derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Structural Analogues and Substituent Effects
Key Observations :
- Heterocyclic Influence : Replacement of the pyridinyl group with a thiazole () or xanthene () alters electronic properties and bioactivity. The xanthene derivative shows superior anticancer activity, likely due to enhanced π-π stacking with cellular targets .
- Amino vs. Methoxy Groups: Amino-substituted analogs () exhibit baseline anticancer activity, while methoxy groups (electron-donating) may stabilize resonance structures, affecting binding to enzymes like carbonic anhydrases or histone deacetylases .
Anticancer Activity and SAR
- Xanthene Hybrids : Compound 5i () demonstrates IC50 values <1 µM against breast cancer cells, attributed to the planar xanthene core enabling DNA intercalation or topoisomerase inhibition .
- Pentafluoro Derivatives : Fluorinated analogs () show enhanced activity over doxorubicin in leukemia models, highlighting the role of electronegative substituents in improving target affinity .
- Pyridinyl vs. Thiazolyl : Thiazole-containing sulfonamides () exhibit moderate activity, suggesting the pyridinyl group in the target compound may offer a better balance of solubility and potency.
Physicochemical and Spectroscopic Properties
*Predicted values based on analogs; †Calculated from molecular formula C13H14N2O3S.
Analysis :
- NMR Shifts : Aromatic protons in the target compound are expected near δ 6.8–8.2 ppm, similar to ’s compound 16 (δ 7.60–6.80) . The methyl group on pyridine may cause upfield shifts compared to unsubstituted pyridinyl analogs.
- Mass Spectrometry : The molecular ion [M+H]+ for the target compound is predicted at ~292, distinct from fluorinated or bulkier derivatives (e.g., 440.90 in ) .
Biological Activity
4-Methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide is a sulfonamide derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects against various diseases, including cancer and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Methoxy group : Enhances lipophilicity and may influence biological activity.
- Pyridine ring : Contributes to the compound's interaction with biological targets.
- Sulfonamide moiety : Known for its role in various pharmacological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity. Additionally, the pyridine ring may engage in π-π stacking interactions, stabilizing the binding of the compound to its target .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of this compound showed potent inhibitory effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549), with IC50 values ranging from 1.35 μM to 3.04 μM . The dual-targeting mechanism against both STAT3 and tubulin was highlighted as a promising approach for enhancing anticancer efficacy.
Antimicrobial Activity
Similar compounds have been reported to exhibit potent antileishmanial and antimalarial activities. The sulfonamide group is known for its antibacterial properties, which are attributed to its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This mechanism makes sulfonamides effective against a range of Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Sulfonamide derivatives have also shown anti-inflammatory properties. The inhibition of lipoxygenases (LOX), particularly 12-LOX, has been associated with reduced inflammation in various models . Compounds structurally related to this compound have demonstrated significant inhibition of platelet aggregation and calcium mobilization in human platelets.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Modifications to the methoxy group and the position of substituents on the pyridine ring can significantly impact potency and selectivity. For instance, replacing the methoxy group with a chloro or bromo substituent has been shown to enhance activity against specific targets while maintaining selectivity over related pathways .
| Compound | Target | IC50 Value (μM) | Notes |
|---|---|---|---|
| DL14 | STAT3 & Tubulin | 1.35 - 6.84 | Dual-target inhibitor |
| Compound 32 | Progesterone Receptor | Submicromolar | High binding affinity |
| Compound 10 | LOX Inhibition | < 13 | Excellent selectivity |
Case Studies
- Dual-targeting Anticancer Agents : A study focused on a series of derivatives based on 4-methoxy-N-(1-naphthyl)benzenesulfonamide showed promising results in targeting both STAT3 and tubulin. The lead compound exhibited strong inhibitory activity against multiple cancer cell lines while demonstrating good in vivo efficacy by inhibiting tumor growth by over 80% .
- Nonsteroidal Progesterone Receptor Antagonists : Research into related benzenesulfonamide derivatives indicated that modifications could yield compounds with significant progesterone receptor antagonistic activity, suggesting potential applications in treating hormone-dependent cancers .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 4-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide to ensure high purity and yield?
- Methodology : Synthesis typically involves coupling a 4-methoxybenzenesulfonyl chloride derivative with 4-methyl-2-aminopyridine. Critical parameters include:
- Catalyst selection : Use of pyridine or DMAP to activate the sulfonyl chloride intermediate .
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) under inert atmosphere to minimize hydrolysis.
- Temperature control : Reactions often proceed at 0–5°C to suppress side reactions like sulfonamide over-substitution .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?
- Contradiction analysis : Variations in IC₅₀ values (e.g., antitumor activity) may arise from:
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), incubation times, or serum concentrations .
- Compound stability : Degradation under storage (e.g., light exposure, humidity) should be monitored via stability-indicating HPLC .
Q. What analytical techniques are most reliable for characterizing the crystal structure of this compound?
- Structural elucidation :
- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths (C–S: ~1.76 Å) and torsion angles (e.g., pyridyl-sulfonamide dihedral angles) .
- Complementary methods : FTIR (sulfonamide S=O stretches at ~1150–1350 cm⁻¹) and DSC (melting point >200°C) confirm crystallinity .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with tubulin or kinase targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite with tubulin (PDB ID: 1SA0) or EGFR kinase (PDB ID: 1M17) structures. Key interactions include:
- Hydrogen bonding between the sulfonamide group and Lys254 (tubulin) .
- π-π stacking of the methoxyphenyl ring with Phe712 (EGFR) .
- MD simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 50–100 ns trajectories .
Q. What strategies can improve the in vivo bioavailability of this compound for antitumor studies?
- Approaches :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance solubility.
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve plasma half-life (tested in murine models) .
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s antimitotic activity?
- Comparative analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
